

Comprehensive Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delphinidin Chloride

CAS No.: 528-53-0

Cat. No.: S525603

[Get Quote](#)

Introduction to Delphinidin Chloride

Delphinidin chloride is a naturally occurring **anthocyanidin pigment** found in various pigmented fruits and vegetables such as blueberries, bilberries, and red wine. As a **plant-derived bioactive compound**, it has gained significant research interest due to its diverse biological activities, including **antioxidant properties**, **angiogenesis inhibition**, and potential **chemopreventive effects**. The compound exists as a deep blue to purple crystalline powder with the chemical formula $C_{15}H_{11}ClO_7$ and a molecular weight of 338.7 g/mol [1] [2]. From a chemical perspective, **delphinidin chloride** features a **flavonoid backbone** with multiple hydroxyl groups that contribute to both its biological activity and chemical reactivity. These structural characteristics make proper solution preparation essential for maintaining compound integrity and ensuring reproducible experimental results.

The stability of **delphinidin chloride** presents particular challenges for researchers, as the compound is susceptible to **degradation under suboptimal conditions**. Factors such as **light exposure**, **temperature fluctuations**, **pH variations**, and **oxidative stress** can significantly impact solution stability and bioactivity. Understanding these factors is crucial for designing robust experimental systems that maintain compound integrity throughout the research workflow. This document provides comprehensive guidelines for the

preparation, quality control, and application of **delphinidin chloride** stock solutions to support reliable scientific investigation.

Chemical Properties and Handling Requirements

Fundamental Chemical Characteristics

Delphinidin chloride possesses specific chemical properties that directly influence its handling and solubility characteristics. The following table summarizes the key physical and chemical parameters:

Table 1: Chemical and Physical Properties of **Delphinidin Chloride**

Property	Specification	Reference
Molecular Formula	C ₁₅ H ₁₁ ClO ₇	[1] [3] [2]
Molecular Weight	338.7 g/mol	[1] [3] [2]
CAS Number	528-53-0	[1] [3]
Purity	≥95% to ≥99%	[3] [2]
Appearance	Deep blue to purple crystalline powder	[2]
Estimated Density	1.3946 g/cm ³	[1]

Solubility and Storage Conditions

Delphinidin chloride exhibits specific solubility profiles that guide appropriate solvent selection for different experimental applications:

Table 2: Solubility Profile and Storage Conditions

Parameter	Characteristics	Reference
DMSO Solubility	56.2 mg/mL (166.1 mM)	[1]
Aqueous Solubility	Soluble in water and polar organic solvents	[2]
Primary Storage	-20°C for long-term storage (powder)	[1] [2]
Solution Storage	-80°C for stock solutions (up to 1 year)	[1]
Stability Consideration	Protect from light, moisture, and direct sunlight	[1]

The **multiple hydroxyl groups** on the flavonoid structure contribute to delphinidin's polarity and solubility characteristics, while also rendering it susceptible to **oxidative degradation** and **pH-dependent structural modifications**. Proper handling requires protection from light due to the compound's inherent photosensitivity, and maintenance of dry conditions prevents hydrolytic degradation [1] [2]. For long-term storage of the powder form, -20°C is recommended, while stock solutions maintain optimal stability when stored at -80°C for extended periods.

Stock Solution Preparation Protocols

DMSO Stock Solution Preparation

Preparation of dimethyl sulfoxide (DMSO) stock solutions represents the most common approach for **delphinidin chloride** due to the compound's excellent solubility in this solvent. The following protocol describes the standard procedure:

- **Equipment and Materials:** Analytical balance (capable of 0.1 mg precision), sterile glass vials (amber colored), volumetric pipettes, molecular sieves (for drying DMSO), anhydrous DMSO (high purity grade), **delphinidin chloride** powder, and inert gas source (argon or nitrogen).
- **Step-by-Step Procedure:**
 - Equilibrate the **delphinidin chloride** powder to room temperature in a desiccator to prevent moisture absorption.

- Tare an amber glass vial on the analytical balance and accurately weigh the required amount of **delphinidin chloride** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the target concentration (typically 10-100 mM).
 - Vortex the mixture vigorously for 30-60 seconds until complete dissolution is observed.
 - Sonicate the solution in a water bath sonicator for 5-10 minutes if any particulate matter remains.
 - Flush the headspace of the vial with inert gas to displace oxygen and seal tightly.
 - Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.
 - Label clearly with compound name, concentration, date, and storage conditions.
- **Typical Concentration Ranges:** Research applications commonly utilize stock concentrations of 10-100 mM in DMSO, which provides flexibility for dilution into various assay systems while maintaining the final DMSO concentration below 0.5% in most biological assays [1].

Aqueous and Buffer Stock Solutions

For experiments requiring minimal organic solvents, **delphinidin chloride** can be prepared in aqueous-based systems with specific considerations:

- **Solubility Considerations:** While **delphinidin chloride** demonstrates water solubility, the rate of dissolution and final concentration may vary significantly with pH and buffer composition. The compound exhibits enhanced stability in slightly acidic conditions (pH 4-6).
- **Recommended Aqueous Formulation:** For in vivo applications, one validated formulation combines 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which achieves a concentration of 2 mg/mL (5.9 mM) [1]. The sequential addition of solvents with clarification between each step is critical for this preparation.
- **Stability Limitations:** Aqueous solutions generally exhibit shorter useful lifespans compared to DMSO stocks, with recommended use within 24 hours when stored at 4°C protected from light.

In Vivo Formulation Preparation

For animal studies, a specific formulation protocol has been developed and validated:

- **Formulation Composition:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving a final concentration of 2 mg/mL (5.9 mM) [1].
- **Preparation Workflow:**
 - Dissolve **delphinidin chloride** in DMSO (primary solvent).
 - Add PEG300 slowly with continuous mixing.
 - Incorporate Tween 80 with vortexing.
 - Gradually add saline while maintaining solution clarity.
 - Subject the final solution to brief sonication if necessary to ensure complete dissolution.
 - Sterilize by filtration through a 0.22 µm membrane if required for administration route.

Table 3: Preparation Reference Table for Different Solvent Systems

Solvent System	Maximum Concentration	Storage Conditions	Stability Duration
Anhydrous DMSO	56.2 mg/mL (166.1 mM)	-80°C, protected from light	1 year [1]
Aqueous Buffer (pH 6)	1-5 mg/mL	4°C, protected from light	24-48 hours [1]
In Vivo Formulation	2 mg/mL (5.9 mM)	4°C, protected from light	7 days [1]

Quality Control and Validation Methods

Analytical Method Validation

Quality control of **delphinidin chloride** stock solutions requires validated analytical methods to ensure accuracy, precision, and reproducibility. According to regulatory guidelines for nonclinical dose formulation analysis, several key parameters must be established [4].

The **high-performance liquid chromatography with ultraviolet detection (HPLC-UV)** method represents the most widely applied analytical technique for anthocyanidin analysis. System suitability tests should be performed before each analytical run to ensure adequate sensitivity, specificity, and reproducibility. Critical parameters include injection precision (retention time and peak area), theoretical plates (N), tailing factor (T), capacity factor (k'), and resolution [4]. For method validation, acceptance criteria must be defined prior to validation initiation, with standard stock solution comparisons requiring ≤5% difference between separately weighed preparations [4].

Solution Stability Assessment

Stock solution stability must be established under anticipated storage and usage conditions:

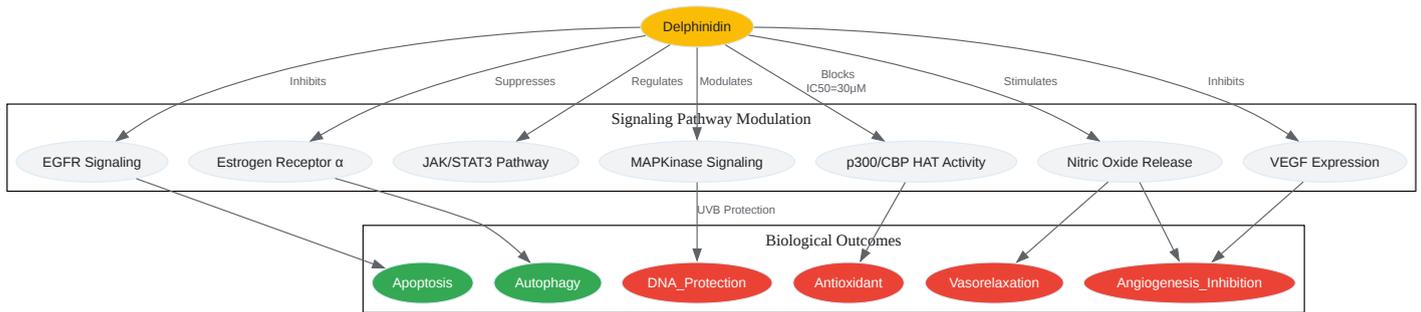
- **Short-term stability:** Evaluate at room temperature for 24 hours with protection from light.
- **Long-term stability:** Assess at recommended storage temperatures (-20°C or -80°C) over 1-12 months.
- **Freeze-thaw stability:** Subject to multiple freeze-thaw cycles (typically 3-5 cycles) to simulate usage conditions.

Stability testing should monitor changes in concentration, appearance of degradation products, and alterations in physicochemical properties. For **delphinidin chloride**, the characteristic deep blue to purple color serves as a visual indicator of stability, with color fading suggesting degradation.

Research Applications and Biological Significance

Mechanism of Action and Signaling Pathways

Delphinidin chloride exerts diverse biological effects through modulation of multiple cellular signaling pathways, demonstrating concentration-dependent activities in the 1-100 μM range [1] [5] [3].



[Click to download full resolution via product page](#)

*Diagram 1: **Delphinidin Chloride** Signaling Pathways and Biological Effects.* This diagram illustrates the multi-targeted mechanism of action of **delphinidin chloride**, showing key signaling pathways modulated and resulting biological outcomes.

The **primary molecular targets** of **delphinidin chloride** include growth factor receptors, nuclear receptors, and epigenetic regulators. At concentrations of 1-40 μ M, **delphinidin chloride** inhibits **epithelial growth factor receptor (EGFR) signaling** and suppresses **estrogen receptor α (ER α) expression**, processes associated with the induction of apoptosis and autophagy [1]. Additionally, the compound regulates JAK/STAT3 and MAPKinase signaling pathways, which contribute to its anti-proliferative effects [1]. A particularly important mechanism involves the inhibition of histone acetyltransferase activity of p300/CBP, with a reported IC₅₀ of approximately 30 μ M, suggesting potential epigenetic modulatory activities [1].

Experimental Use Cases

Delphinidin chloride has been utilized in various research contexts, with specific experimental considerations:

- **Angiogenesis Studies:** Demonstrated inhibition of PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK [3]. Typical working concentrations range from 10-50 μM .
- **Antioxidant and UV Protection:** Shown to protect HaCaT keratinocytes and mouse skin against UVB-mediated oxidative stress and apoptosis [3]. Experimental systems often use 5-20 μM concentrations with pretreatment periods of 2-24 hours.
- **Diabetes Research:** Investigated in mouse models of diabetes, both in free and liposomal forms, showing therapeutic potential [3].
- **Anti-inflammatory Applications:** Demonstrated to promote differentiation of regulatory T cells and exhibit anti-inflammatory effects in allograft models [3].

Table 4: Experimentally Validated Biological Activities of **Delphinidin Chloride**

Biological Activity	Experimental System	Effective Concentration	Key Findings
Antiangiogenic Effect	Vascular smooth muscle cells	10-100 μM	Inhibited PDGF(AB)-induced VEGF release [3]
Antioxidant Protection	HaCaT keratinocytes, mouse skin	5-20 μM	Reduced UVB-mediated oxidative stress and DNA damage [3]
Anticancer Activity	Various cancer cell lines	1-40 μM	Inhibited EGFR signaling and ER α expression [1]
Cardioprotective Effect	Endothelial cells	1-40 μM	Induced NO release, resulting in vascular relaxation [1]
Anti-inflammatory Action	Allograft models	Research ongoing	Promoted Treg differentiation [3]
Epigenetic Modulation	Cell-free and cellular systems	IC ₅₀ ~30 μM	Inhibited histone acetyltransferase p300/CBP [1]

Troubleshooting and Technical Notes

Common Preparation Challenges

Researchers may encounter several technical challenges when working with **delphinidin chloride**:

- **Precipitation Issues:** If precipitation occurs during dilution of DMSO stock solutions into aqueous buffers, consider gradual dilution methods or the use of solubilizing agents such as cyclodextrins. Alternatively, prepare fresh solutions in lower concentration stocks to minimize concentration gradients during dilution.
- **Unexpected Biological Results:** If experimental results deviate from literature findings, verify solution concentration using HPLC-UV analysis, as degradation can significantly reduce effective concentrations. Also confirm that final DMSO concentrations in biological assays do not exceed 0.5% to avoid solvent toxicity.
- **Rapid Color Fading:** Significant lightening of the characteristic blue-purple color suggests degradation. Implement rigorous light protection throughout preparation and storage, and consider adding antioxidant agents such as ascorbic acid (0.1-1 mM) for certain applications.

Optimization Recommendations

- **pH Considerations:** **Delphinidin chloride** stability displays pH dependence, with optimal stability in slightly acidic conditions (pH 4-6). For neutral pH experiments, consider minimal buffering to acidic pH followed by gradual adjustment.
- **Temperature Management:** Maintain solutions on ice during handling at room temperature, and avoid repeated freeze-thaw cycles by creating single-use aliquots appropriate for individual experiments.
- **Solvent Quality:** Use high-purity DMSO with low water content (<0.1%), as water contamination can accelerate degradation. Employ molecular sieves or purchase specialized anhydrous DMSO for sensitive applications.

Conclusion

Delphinidin chloride represents a **naturally derived bioactive compound** with multifaceted research applications spanning cancer biology, cardiovascular studies, and inflammatory disease models. Successful experimentation with this compound requires careful attention to **solution preparation protocols, storage conditions, and quality control measures** to ensure reproducible and scientifically valid results. The protocols outlined in this document provide researchers with standardized methods for stock solution preparation that maintain compound integrity and bioactivity.

Future methodological developments may include **advanced formulation strategies** such as lipid nanoparticle encapsulation or complexation with cyclodextrins to enhance stability and bioavailability. Additionally, continued refinement of **analytical methods** will further improve quality control capabilities. By adhering to these standardized protocols, researchers can maximize experimental consistency and advance our understanding of **delphinidin chloride's** diverse biological activities and potential therapeutic applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | Estrogen Receptor/ERR | VEGFR | TargetMol Delphinidin chloride [targetmol.com]
2. Delphinidin Chloride, NS380602 [diagnocine.com]
3. Delphinidin chloride (CAS 528-53-0) [scbt.com]
4. NonClinical Dose Formulation Analysis Method Validation ... [pmc.ncbi.nlm.nih.gov]
5. Delphinidin chloride (high purity) [enzo.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b525603#delphinidin-chloride-stock-solution-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com